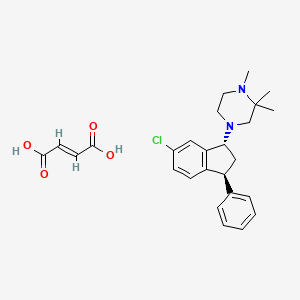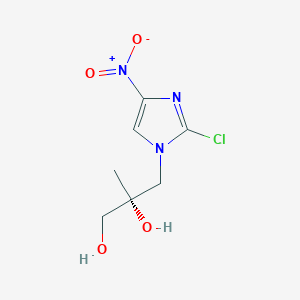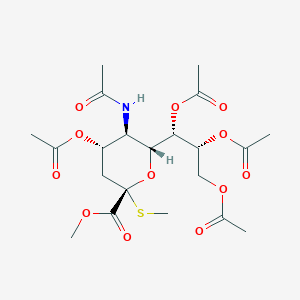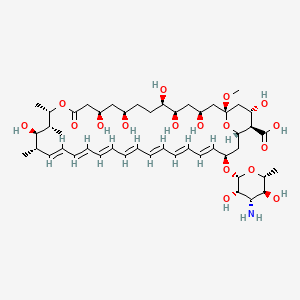
O-Desetheyl Candesartan Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Desethyl Candesartan Methyl Ester (OCME) is a newly developed drug that has shown promise in the treatment of cardiovascular diseases. It is an ester of candesartan, a member of the angiotensin II receptor antagonists (ARAs) family. OCME is a prodrug, which means it is not active until it is metabolized in the body. The purpose of
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for O-Desetheyl Candesartan Methyl Ester involves the conversion of Candesartan Cilexetil to O-Desetheyl Candesartan, followed by methylation to obtain the final product.
Starting Materials
Candesartan Cilexetil, Methylating agent
Reaction
Hydrolysis of Candesartan Cilexetil to obtain Candesartan, Reduction of Candesartan to O-Desetheyl Candesartan, Methylation of O-Desetheyl Candesartan to obtain O-Desetheyl Candesartan Methyl Este
Wirkmechanismus
O-Desetheyl Candesartan Methyl Ester works by blocking the action of angiotensin II, a hormone that is responsible for constricting blood vessels. By blocking the action of angiotensin II, O-Desetheyl Candesartan Methyl Ester helps to relax the blood vessels, which in turn helps to reduce blood pressure. This mechanism of action is similar to that of other ARAs, such as losartan and valsartan.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of O-Desetheyl Candesartan Methyl Ester have been studied extensively. It has been found to reduce levels of angiotensin II, as well as other hormones and enzymes involved in the RAAS. It has also been shown to reduce levels of cholesterol and triglycerides, as well as increase levels of HDL (“good”) cholesterol. In addition, O-Desetheyl Candesartan Methyl Ester has been found to reduce inflammation, which helps to reduce the risk of cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
The use of O-Desetheyl Candesartan Methyl Ester in laboratory experiments has several advantages. It is easy to synthesize, and can be obtained from commercial sources at a relatively low cost. In addition, it is stable in a variety of conditions, making it suitable for use in long-term experiments. However, there are some limitations to the use of O-Desetheyl Candesartan Methyl Ester in laboratory experiments. It is not water-soluble, which can make it difficult to use in some experiments. In addition, it is not approved for use in humans, so experiments involving O-Desetheyl Candesartan Methyl Ester must be conducted in animal models.
Zukünftige Richtungen
There are several potential future directions for O-Desetheyl Candesartan Methyl Ester research. One area of research is the development of O-Desetheyl Candesartan Methyl Ester-based drugs that can be used to treat specific cardiovascular diseases. In addition, further research is needed to determine the long-term effects of O-Desetheyl Candesartan Methyl Ester on the cardiovascular system. Finally, research is needed to determine the optimal dosing regimen for O-Desetheyl Candesartan Methyl Ester in humans.
Wissenschaftliche Forschungsanwendungen
O-Desetheyl Candesartan Methyl Ester has been studied extensively in laboratory settings, with research focusing on its potential use in the treatment of cardiovascular diseases. It has been found to be effective in inhibiting the renin-angiotensin-aldosterone system (RAAS), which is responsible for regulating blood pressure, and has been shown to reduce the risk of stroke, heart attack, and other cardiovascular events. In addition, O-Desetheyl Candesartan Methyl Ester has been found to be effective in treating heart failure and hypertension.
Eigenschaften
CAS-Nummer |
1203674-06-9 |
|---|---|
Produktname |
O-Desetheyl Candesartan Methyl Ester |
Molekularformel |
C₂₃H₁₈N₆O₃ |
Molekulargewicht |
426.43 |
Synonyme |
2,3-Dihydro-2-oxo-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-Benzimidazole-4-carboxylic Acid Methyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)